REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[Br:17]Br>CO.O>[Br:17][C:8]1[C:7]([Cl:12])=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([Cl:1])=[N:3]2 |f:1.2.3.4,6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred at 120° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuum
|
Type
|
ADDITION
|
Details
|
Dichloromethane (500 mL) and water (250 mL) were added
|
Type
|
CUSTOM
|
Details
|
the organic layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction was extracted with dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (150 mL)
|
Type
|
CUSTOM
|
Details
|
before being dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (petroleum ether: EtOAc=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=NC2=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |